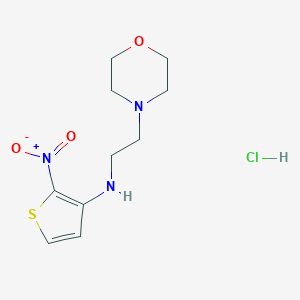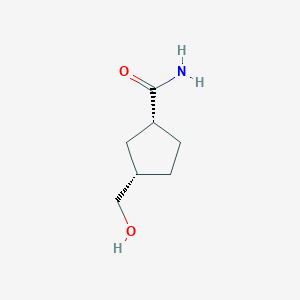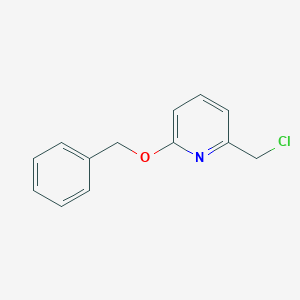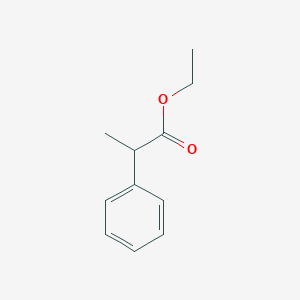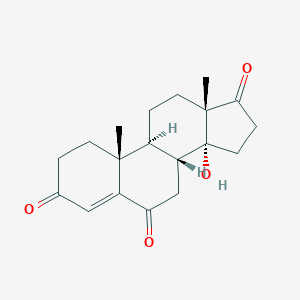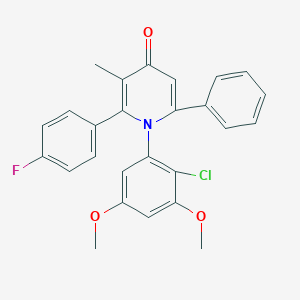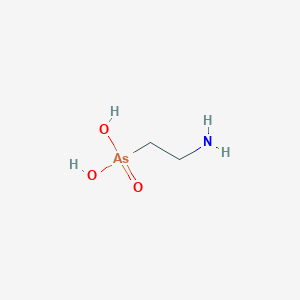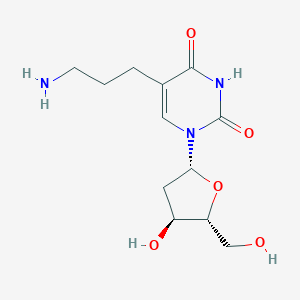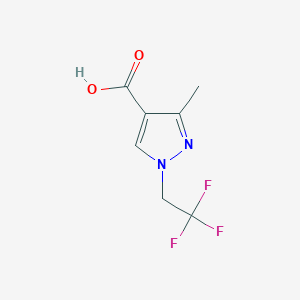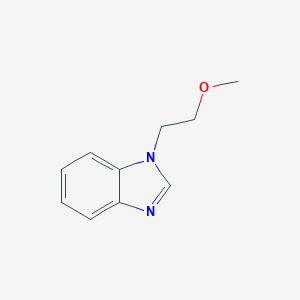
1-(2-Methoxyethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)benzimidazole is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation in the body. Additionally, this compound has been found to modulate the activity of neurotransmitters, potentially improving cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It also reduces inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate the activity of neurotransmitters, potentially improving cognitive function in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methoxyethyl)benzimidazole in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, allowing for consistent results in experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it difficult to use this compound in large-scale experiments.
Future Directions
There are several future directions for research on 1-(2-Methoxyethyl)benzimidazole. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of using this compound in experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating neurodegenerative diseases. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in long-term studies.
Scientific Research Applications
1-(2-Methoxyethyl)benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
| 118468-98-7 | |
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-12-8-11-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
JEUJFDMULHJHDL-UHFFFAOYSA-N |
SMILES |
COCCN1C=NC2=CC=CC=C21 |
Canonical SMILES |
COCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
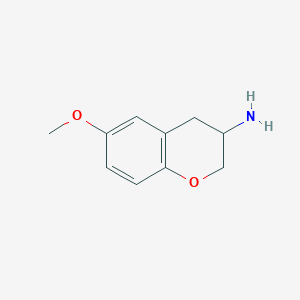
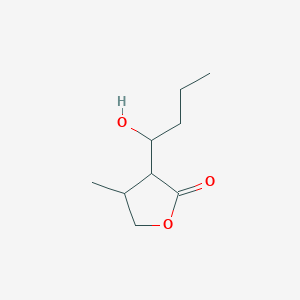
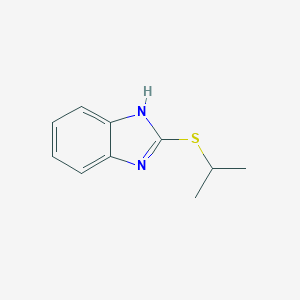
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

